

Interspecies Toxicity Profile of 4-Chloro-3-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methylphenol

Cat. No.: B1668792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of **4-Chloro-3-methylphenol** (PCMC) across various species. The information is compiled from numerous toxicological studies to assist in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following tables summarize the acute, subchronic, and chronic toxicity data for **4-Chloro-3-methylphenol** in different species.

Table 1: Mammalian Toxicity of **4-Chloro-3-methylphenol**

Species	Sex	Route of Exposure	Toxicity Endpoint	Value (mg/kg bw/day)	Reference
Rat (Wistar)	Male	Oral	Acute LD50	1830	[1]
Rat	Male	Oral	Acute LD50	5129	[2]
Rat	Female	Oral	Acute LD50	3636	[2]
Rat	Male & Female	Oral (28-day)	NOAEL	200	[2] [3]
Rat	Male & Female	Oral (28-day)	LOAEL	400	[2] [3]
Rat	Male & Female	Oral (13-week)	NOAEL	167	[2] [3]
Rat (Wistar)	Male	Oral (2-year)	NOAEL	21	[3]
Rat (Wistar)	Male	Oral (2-year)	LOAEL	103.1	[3]
Rat	Male & Female	Inhalation (4-hour)	LC50	>583 mg/m ³	[2]
Rabbit (New Zealand White)	Male & Female	Dermal (3-week)	Systemic NOEL	40	[3]
Rabbit (New Zealand White)	Male & Female	Dermal (3-week)	Systemic LOEL	160	[3]
Mouse	-	Oral	Acute LD50	Low to moderate	[1]

Table 2: Aquatic Toxicity of **4-Chloro-3-methylphenol**

Species	Exposure Duration	Toxicity Endpoint	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96 hours	LC50	0.917	[4]
Daphnia magna (Water Flea)	48 hours	EC50	2.29	[4]
Desmodesmus subspicatus (Green Algae)	72 hours	ErC50	30.62	[4]
Activated Sludge	3 hours	EC50	41.4	[4]

Experimental Protocols

The toxicological studies cited in this guide adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Guideline 401

The acute oral toxicity is typically determined in rats.[4] Animals are fasted prior to administration of a single dose of **4-Chloro-3-methylphenol** via oral gavage. Various dose levels are used to establish a dose-response relationship. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This subchronic study evaluates the effects of repeated oral exposure.[5][6][7][8] Rats are administered daily doses of **4-Chloro-3-methylphenol** for 90 days, typically mixed in their feed or administered by gavage.[5][6][7][8] Three or more dose groups are used, along with a control group.[5] Throughout the study, animals are observed for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, and clinical chemistry are

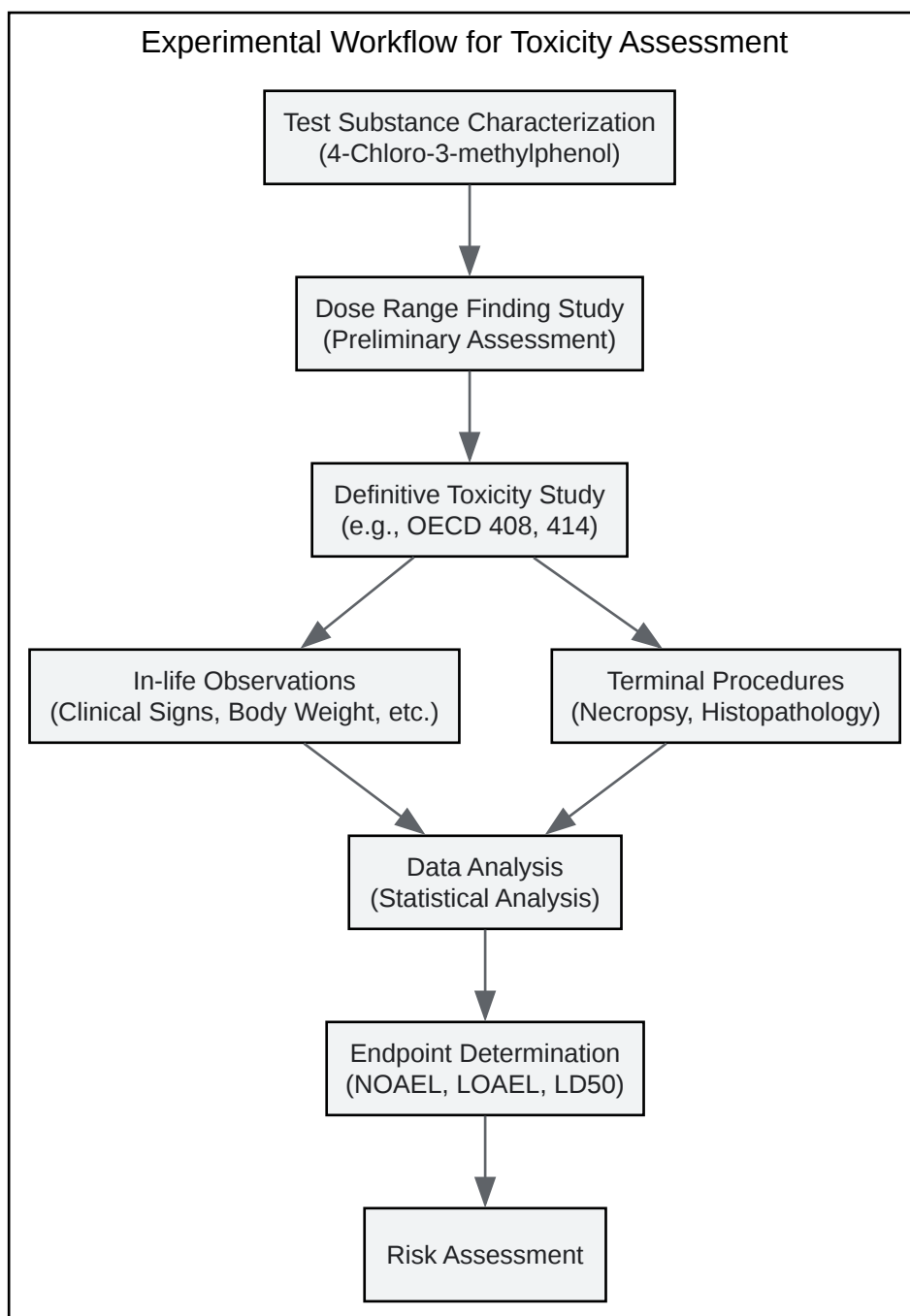
monitored. At the end of the study, a complete necropsy and histopathological examination of organs are performed to identify target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined from this study.

Prenatal Developmental Toxicity Study - OECD Guideline 414

This study assesses the potential for adverse effects on the developing fetus.^{[9][10][11][12]} Pregnant female rats are administered **4-Chloro-3-methylphenol** daily during the period of organogenesis.^{[9][10][11][12]} At least three dose levels and a control group are used.^[11] Dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the females are euthanized, and the fetuses are examined for any structural abnormalities, as well as effects on growth and survival.

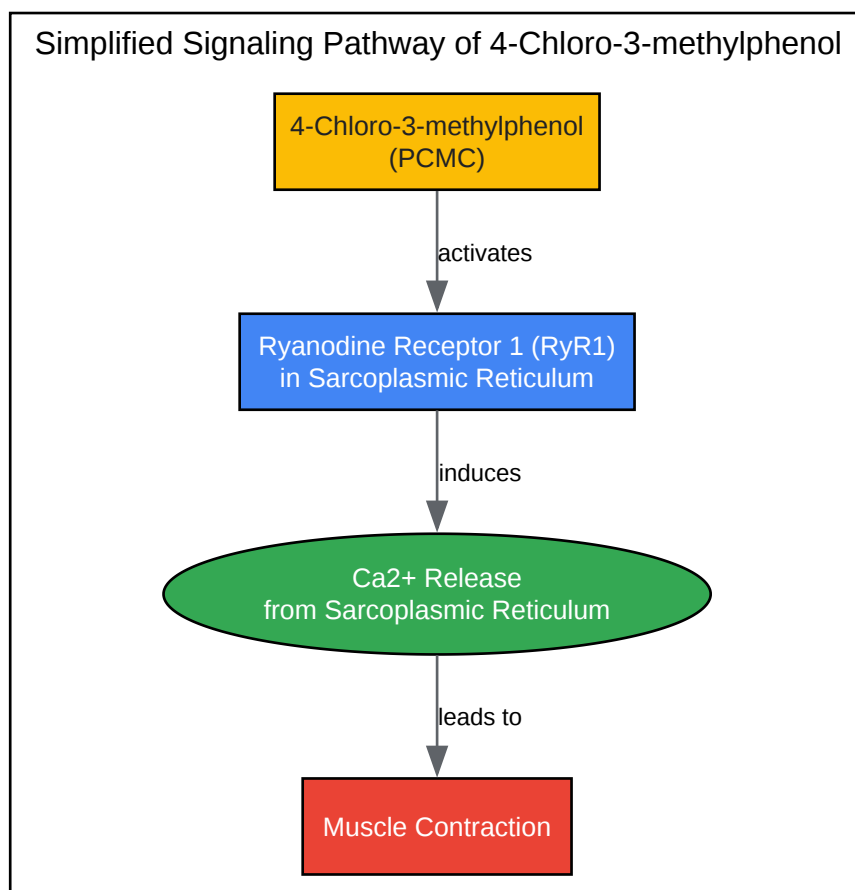
Mandatory Visualizations

To visually represent the processes involved in toxicity assessment and the compound's mechanism of action, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for toxicity assessment.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **4-Chloro-3-methylphenol**.

Mechanism of Toxicity

4-Chloro-3-methylphenol is a potent agonist of the ryanodine receptor (RyR), particularly the RyR1 isoform found in skeletal muscle.[13][14][15] Activation of RyR1 by **4-Chloro-3-methylphenol** leads to the release of calcium ions (Ca^{2+}) from the sarcoplasmic reticulum into the cytoplasm.[16][17] This increase in intracellular Ca^{2+} concentration is a key event in excitation-contraction coupling and can lead to muscle contractions.[16][17] Dysfunctional RyR1 is associated with conditions like malignant hyperthermia.[16] Some studies also suggest that at higher concentrations, **4-Chloro-3-methylphenol** may inhibit the sarcoplasmic-endoplasmic reticulum Ca^{2+} -ATPase (SERCA), which would further contribute to elevated intracellular calcium levels.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. hhpptv.ornl.gov [hhpptv.ornl.gov]
- 3. canada.ca [canada.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 7. ask-force.org [ask-force.org]
- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Chloro-3-methylphenol | C₇H₇ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca²⁺ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Interspecies Toxicity Profile of 4-Chloro-3-methylphenol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668792#interspecies-toxicity-correlation-of-4-chloro-3-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com